3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
Description
Properties
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4S/c8-15(12,13)4-1-5-7(9-2-4)10-6(11)3-14-5/h1-2H,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYIBBXJLZWDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116135-67-1 | |
| Record name | 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with an appropriate oxazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This reactivity is the basis for its potential therapeutic effects, as it can inhibit or activate specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- 3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
- 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-methanol
Uniqueness
3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.
Biological Activity
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₈H₆ClN₃O₄S
- Molecular Weight : 239.67 g/mol
The structural representation is critical for understanding its interaction with biological targets. The sulfonyl chloride group is particularly noteworthy for its reactivity and potential to form sulfonamide derivatives.
Antimicrobial Activity
Research indicates that compounds similar to 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives with a sulfonamide moiety showed enhanced activity against various bacterial strains including Bacillus subtilis and Escherichia coli .
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | Moderate | 32 | |
| Sulfonamide derivative A | High | 6.25 | |
| Sulfonamide derivative B | Very High | 19.9 |
Antifungal Activity
The antifungal potential of this class of compounds has also been explored. Compounds containing the pyrido[3,2-b][1,4]oxazine framework have shown promising antifungal activity against Fusarium oxysporum, with minimum inhibitory concentrations (MICs) comparable to standard antifungals like miconazole .
Case Study : A specific study highlighted that the presence of a sulfonyl group significantly improved antifungal activity compared to other derivatives lacking this functional group. The most active compound in the series achieved an MIC of 30 µg/mL against Fusarium oxysporum .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyrido[3,2-b][1,4]oxazine scaffold can lead to variations in biological activity. The introduction of electron-withdrawing groups at specific positions enhances the compound's potency:
- Electron-Withdrawing Groups : Increase antimicrobial activity.
- Alkyl Substituents : Can reduce activity but may enhance solubility.
While specific mechanisms for this compound are yet to be fully elucidated, related compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via sulfonylation of the parent heterocycle. A key intermediate, 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride, can be prepared by coupling brominated precursors with sulfonyl chloride groups. Subsequent Suzuki-Miyaura cross-coupling with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under palladium catalysis enables diversification of the sulfonamide substituents . Reaction optimization should focus on inert conditions (argon/nitrogen atmosphere), stoichiometric control of coupling partners, and purification via recrystallization or column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm the oxazine ring conformation and sulfonyl chloride moiety.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for CHClNOS: 227.9527 Da) .
- HPLC/GC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm.
- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% theoretical values .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Store at 2–8°C under inert gas (argon) in amber vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, as hydrolysis to the sulfonic acid derivative can occur. Stability studies indicate decomposition >5% after 6 months at room temperature .
Advanced Research Questions
Q. How do substituents at the 7-position influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., bromine) at the 7-position enhance electrophilicity, facilitating nucleophilic substitution. However, steric hindrance from bulky aryl groups (e.g., 3,4-dimethylaniline) can reduce coupling efficiency. For example, Suzuki reactions with 6-bromo derivatives yield 47–48% product, while bulkier substituents decrease yields to <30% . Mitigate this by using Pd catalysts with bulky phosphine ligands (e.g., XPhos) to enhance steric tolerance.
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in activity (e.g., tumor cell inhibition vs. off-target effects) may arise from variable substituent electronic profiles. Systematic SAR studies should:
- Vary substituents : Test electron-donating (e.g., methyl) vs. withdrawing (e.g., nitro) groups at the sulfonamide nitrogen.
- Assay conditions : Use standardized cell lines (e.g., HeLa, MCF-7) and control for metabolic interference (e.g., cytochrome P450 activity).
- Computational modeling : Perform DFT calculations to correlate electronic parameters (HOMO/LUMO, Mulliken charges) with biological activity .
Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. For the oxazine ring, electrophiles (e.g., nitronium ion) preferentially attack the C6 position due to lower activation energy (ΔG ≈ 25 kcal/mol vs. 32 kcal/mol for C5). Validate predictions with kinetic isotope effect (KIE) studies and -labeling experiments .
Q. What experimental designs are critical for evaluating photodegradation pathways?
- Methodological Answer :
- Light sources : Use UV-Vis lamps (254–365 nm) to simulate environmental exposure.
- Analytical monitoring : Track degradation via LC-MS and identify byproducts (e.g., sulfonic acid derivatives).
- Radical trapping : Add tert-butanol to quench hydroxyl radicals; ESR spectroscopy confirms singlet oxygen involvement.
- Kinetic analysis : Fit data to pseudo-first-order models to determine half-lives under varying pH (3–9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
